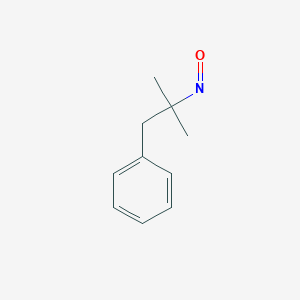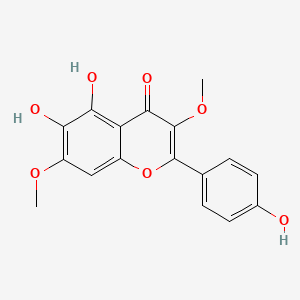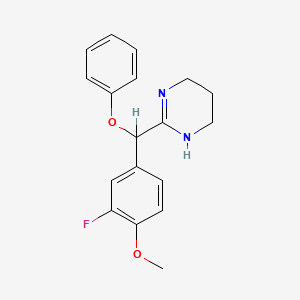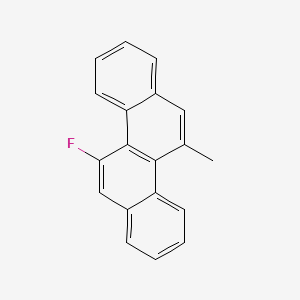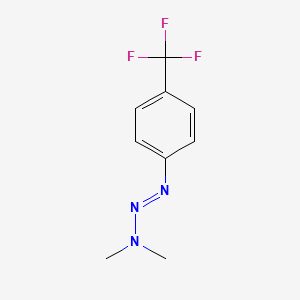![molecular formula C10H7F13KNO4S B13414789 Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt CAS No. 67584-53-6](/img/structure/B13414789.png)
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt: is a fluorinated organic compound with the molecular formula C10H7F13KNO4S . This compound is known for its unique chemical structure, which includes a glycine backbone, an ethyl group, and a tridecafluorohexylsulfonyl group. The presence of fluorine atoms imparts distinct properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt typically involves the following steps:
Starting Materials: The synthesis begins with glycine, ethylamine, and tridecafluorohexylsulfonyl chloride.
Reaction: Glycine is reacted with ethylamine to form N-ethylglycine. This intermediate is then reacted with tridecafluorohexylsulfonyl chloride in the presence of a base such as potassium hydroxide to yield the final product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled conditions.
Optimization: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield glycine and other by-products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve solvents like dichloromethane or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation can yield sulfonic acids or other oxidized derivatives.
Hydrolysis Products: Hydrolysis typically yields glycine and tridecafluorohexylsulfonic acid.
科学研究应用
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: The compound is explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
作用机制
The mechanism of action of Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, due to its unique structure.
Pathways Involved: The presence of the fluorinated sulfonyl group allows the compound to participate in specific biochemical pathways, influencing cellular processes and signaling.
相似化合物的比较
Similar Compounds
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-: This compound is similar but lacks the potassium salt form.
N-Ethyl-N-[(tridecafluorohexyl)sulfonyl]glycine: Another similar compound with slight variations in the structure.
Uniqueness
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt is unique due to:
Fluorine Content: The high fluorine content imparts distinct chemical and physical properties.
Potassium Salt Form: The presence of the potassium ion enhances its solubility and reactivity in certain conditions.
属性
CAS 编号 |
67584-53-6 |
|---|---|
分子式 |
C10H7F13KNO4S |
分子量 |
523.31 g/mol |
IUPAC 名称 |
potassium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]acetate |
InChI |
InChI=1S/C10H8F13NO4S.K/c1-2-24(3-4(25)26)29(27,28)10(22,23)8(17,18)6(13,14)5(11,12)7(15,16)9(19,20)21;/h2-3H2,1H3,(H,25,26);/q;+1/p-1 |
InChI 键 |
GHBVIRCBEGOCEH-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




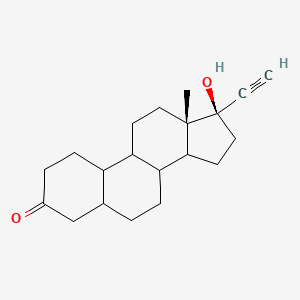
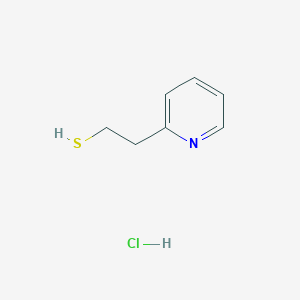
![2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene](/img/structure/B13414751.png)


![3-[2-[[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B13414764.png)
